Superior RARγ Selectivity Profile of CD1530 Versus Pan-Agonist All-Trans Retinoic Acid (ATRA)
CD1530 demonstrates a distinct selectivity profile for the RARγ receptor isoform compared to the natural pan-agonist all-trans retinoic acid (ATRA). CD1530 exhibits a high binding affinity for RARγ (Ki = 150 nM), with a clear selectivity window over RARβ (Ki = 1500 nM) and RARα (Ki = 2750 nM), corresponding to 10-fold and 18-fold selectivity, respectively . In contrast, ATRA binds with high affinity to all three RAR subtypes (Kd values of 0.2, 0.4, and 0.2 nM for RARα, β, and γ, respectively) . This quantitative difference in selectivity is critical; CD1530 enables the pharmacological dissection of RARγ-specific signaling, whereas ATRA's pan-activity induces a broad, non-specific transcriptional response .
| Evidence Dimension | Receptor Binding Affinity (Ki / Kd) |
|---|---|
| Target Compound Data | RARγ: Ki = 150 nM; RARβ: Ki = 1500 nM; RARα: Ki = 2750 nM |
| Comparator Or Baseline | ATRA: RARα Kd = 0.2 nM; RARβ Kd = 0.4 nM; RARγ Kd = 0.2 nM |
| Quantified Difference | CD1530 is 10-fold selective for RARγ over RARβ, and 18-fold over RARα. ATRA is non-selective (pan-agonist). |
| Conditions | Competitive binding assays using human recombinant RAR isoforms. |
Why This Matters
For researchers needing to isolate RARγ-mediated pathways without confounding activation of RARα or RARβ, CD1530 is the pharmacologically appropriate tool compound, whereas ATRA is unsuitable for such experiments.
